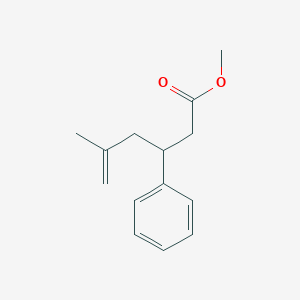
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is an organic compound with a complex structure that includes amino, nitro, and trifluoromethyl groups attached to a phenyl ring, along with a malonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with 5-amino-4-nitro-2-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as diethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The amino group can form hydrogen bonds and participate in various biochemical interactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phenylmalonate: Similar in structure but lacks the amino, nitro, and trifluoromethyl groups.
Diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate: Contains similar functional groups but differs in the arrangement and specific substitutions.
Uniqueness
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and amino groups provide versatile reactivity for various applications.
Eigenschaften
Molekularformel |
C14H15F3N2O6 |
|---|---|
Molekulargewicht |
364.27 g/mol |
IUPAC-Name |
diethyl 2-[5-amino-4-nitro-2-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H15F3N2O6/c1-3-24-12(20)11(13(21)25-4-2)7-5-9(18)10(19(22)23)6-8(7)14(15,16)17/h5-6,11H,3-4,18H2,1-2H3 |
InChI-Schlüssel |
HQQWMQNFYGWWPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


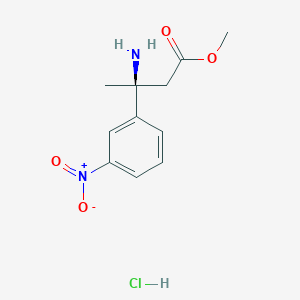

![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)



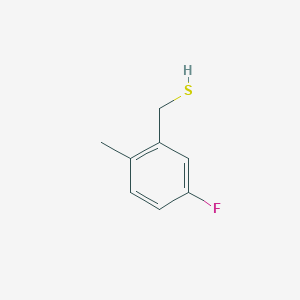

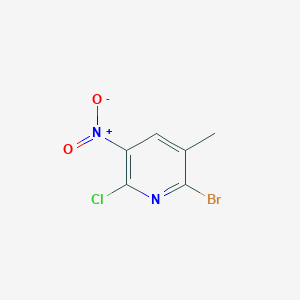

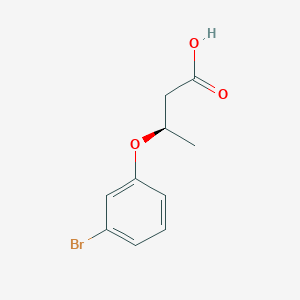
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
